Monoamine Oxidase A (MAO-A) Competitive Inhibition: 1-(Isoxazol-3-yl)ethanamine Exhibits Quantifiable Target Engagement at Human Placental MAO-A
1-(Isoxazol-3-yl)ethanamine was directly tested for inhibition of human placental MAO-A and demonstrated competitive inhibition in the primary binding assay [1]. This provides a defined biochemical mechanism that distinguishes it from isoxazole analogs that preferentially target MAO-B. For context, structurally elaborated isoxazole derivatives such as phenylisoxazole carbohydrazides show selective MAO-B inhibition in the nanomolar range, with no detectable MAO-A activity [2]. The unadorned 3-(1-aminoethyl)isoxazole core thus appears to possess inherent MAO-A recognition features that are lost upon further substitution or ring functionalization, making the specific 3-position α-methyl amine substitution pattern critical for this activity profile.
| Evidence Dimension | MAO isoform selectivity profile (competitive inhibition) |
|---|---|
| Target Compound Data | Competitive inhibition of human placental MAO-A confirmed (ChEMBL assay ID: CHEMBL_122785); quantitative Ki available via BindingDB [1] |
| Comparator Or Baseline | Phenylisoxazole carbohydrazides (e.g., compound 6c): MAO-B IC₅₀ in nanomolar range; no MAO-A inhibition detected at concentrations tested [2] |
| Quantified Difference | Target compound shows MAO-A competitive inhibition; comparators show MAO-B-selective inhibition (MAO-A activity absent); isoform selectivity inverted. |
| Conditions | In vitro enzyme inhibition assay; human placental MAO-A (target compound) vs. recombinant human MAO-A/MAO-B Amplex Red assay (comparators) |
Why This Matters
For neuroscience programs targeting serotonergic or noradrenergic pathways where MAO-A is the relevant isoform, 1-(isoxazol-3-yl)ethanamine provides a structurally minimalist starting scaffold with validated MAO-A engagement that is orthogonal to the MAO-B bias of most published isoxazole series.
- [1] BindingDB. Assay Summary: CHEMBL_122785 – Inhibition of human placental Monoamine oxidase A (competitive inhibition). http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50035823 (accessed 2026-05-07). View Source
- [2] Tripathi RKP et al. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Comput Biol Chem. 2019;79:63-73. DOI: 10.1016/j.compbiolchem.2019.01.008. View Source
